molecular formula C6H2ClF2NO2 B1356933 1-Chloro-2,5-difluoro-4-nitrobenzene CAS No. 578-28-9

1-Chloro-2,5-difluoro-4-nitrobenzene

Cat. No.: B1356933
CAS No.: 578-28-9
M. Wt: 193.53 g/mol
InChI Key: HBGYPLNIBDKWIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloro-2,5-difluoro-4-nitrobenzene is an aromatic compound with the molecular formula C6H2ClF2NO2 It is characterized by the presence of chlorine, fluorine, and nitro groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-2,5-difluoro-4-nitrobenzene can be synthesized through several methods. One common approach involves the nitration of 1-chloro-2,5-difluorobenzene using a mixture of concentrated sulfuric acid and nitric acid. The reaction typically occurs under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale nitration processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-2,5-difluoro-4-nitrobenzene undergoes various chemical reactions, including:

    Nucleophilic Aromatic Substitution: The presence of electron-withdrawing groups (chlorine, fluorine, and nitro) makes the compound susceptible to nucleophilic attack, leading to substitution reactions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitro group, to form nitroso or other oxidized derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or dimethylformamide.

    Reduction: Catalytic hydrogenation using palladium on carbon or platinum catalysts, or chemical reduction using sodium borohydride or lithium aluminum hydride.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Major Products:

    Nucleophilic Substitution: Products include substituted derivatives where the chlorine or fluorine atoms are replaced by nucleophiles.

    Reduction: The primary product is 1-chloro-2,5-difluoro-4-aminobenzene.

    Oxidation: Products include nitroso derivatives and other oxidized forms.

Scientific Research Applications

1-Chloro-2,5-difluoro-4-nitrobenzene is utilized in various scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in studies involving enzyme inhibition and protein labeling due to its reactive functional groups.

    Medicine: Research into potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It is employed in the manufacture of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-chloro-2,5-difluoro-4-nitrobenzene involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the halogen atoms (chlorine and fluorine) influence the compound’s reactivity and binding affinity to biological molecules. These interactions can modulate enzyme activity, protein function, and other cellular processes.

Comparison with Similar Compounds

  • 1-Chloro-2,4-difluorobenzene
  • 1-Fluoro-2,4-dinitrobenzene
  • 2,4-Difluoronitrobenzene
  • 1-Chloro-4-nitrobenzene

Comparison: 1-Chloro-2,5-difluoro-4-nitrobenzene is unique due to the specific positioning of its substituents, which affects its reactivity and applications. Compared to 1-chloro-2,4-difluorobenzene, the presence of the nitro group in the 4-position significantly alters its chemical behavior, making it more reactive in nucleophilic substitution and reduction reactions. Similarly, the compound’s properties differ from those of 1-fluoro-2,4-dinitrobenzene and 2,4-difluoronitrobenzene due to the presence of chlorine, which introduces additional steric and electronic effects.

Properties

IUPAC Name

1-chloro-2,5-difluoro-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2ClF2NO2/c7-3-1-5(9)6(10(11)12)2-4(3)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBGYPLNIBDKWIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)Cl)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20577981
Record name 1-Chloro-2,5-difluoro-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20577981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

578-28-9
Record name 1-Chloro-2,5-difluoro-4-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=578-28-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Chloro-2,5-difluoro-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20577981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

1-Chloro-2,5-difluorobenzene (31.7 g, 0.21 mol) was dissolved in sulfuric acid (110 ml) at −40° C., then a solution of sulfuric acid (20 ml) and nitric acid (30 ml) was added dropwise. The mixture was stirred for 1 hr while temperature slowly raised to 20° C. The product was forced to crystallize by mixing the reaction mixture with ice-water (500 ml), the yellow crystals were filtered, washed with cold water and dried in fume hood overnight. (38.0 g). 1H NMR (CDCl3, 300 MHz) 7.46 (1H, dd, J=9.8, 9.9 Hz), 7.96 (1H, dd, J=7.9, 7.9 Hz) ppm.
Quantity
31.7 g
Type
reactant
Reaction Step One
Quantity
110 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a stirred solution of 1-chloro-2,5-difluorobenzene (0.770 g, 5.18 mmol) in concd H2SO4 (8.0 mL) at 0° C., KNO3.(0.525 g, 5.19 mmol) was added in one lot. The resulting yellow solution was allowed to warm to room temperature and stirred overnight at room temperature. It was then poured into ice (80 g) and extracted with ethyl acetate (75 mL). The ethyl acetate was dried over anhydrous Na2SO4, removed under vacuum and the residue was dried further under vacuum to afford 0.845 g (85%) of title compound as a yellow liquid; 1H NMR (CDCl3) δ 7.43 (dd, 1H, J1=9.6 Hz, J2=6.0 Hz), 7.93 (t, 1H, J=7.2 Hz).
Quantity
0.77 g
Type
reactant
Reaction Step One
Name
KNO3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
80 g
Type
reactant
Reaction Step Three
Name
Quantity
8 mL
Type
solvent
Reaction Step Four
Yield
85%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.